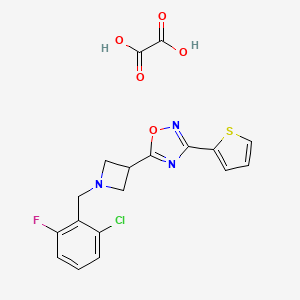

5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Description

Properties

IUPAC Name |

5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN3OS.C2H2O4/c17-12-3-1-4-13(18)11(12)9-21-7-10(8-21)16-19-15(20-22-16)14-5-2-6-23-14;3-1(4)2(5)6/h1-6,10H,7-9H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYFMDHVLDXBEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClFN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a member of the oxadiazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 397.8 g/mol. The presence of a chloro group and a fluorine atom in its structure is believed to enhance its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₇ClFN₃O₅ |

| Molecular Weight | 397.8 g/mol |

| CAS Number | 1351633-71-0 |

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) highlighted the antitubercular activity of various oxadiazole derivatives, demonstrating that modifications in their structure can lead to enhanced efficacy against Mycobacterium bovis BCG .

Additionally, the compound's potential against Gram-positive and Gram-negative bacteria was evaluated. In vitro studies indicated that it could inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial activity .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely documented. A review by Villemagne et al. (2020) reported that certain oxadiazole compounds acted as effective inhibitors of cancer cell proliferation by targeting specific pathways involved in tumor growth . The compound in focus has shown promise in preliminary assays for inhibiting cancer cell lines, particularly those associated with breast and lung cancers.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of various oxadiazole derivatives, it was found that compounds similar to 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate exhibited IC50 values in the low micromolar range against specific cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

Oxadiazole derivatives have also been investigated for their anti-inflammatory properties. A recent study demonstrated that certain structural modifications could lead to significant reductions in inflammatory markers in vitro . The compound's ability to modulate cytokine production suggests its potential as an anti-inflammatory agent.

The biological activities of 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate can be attributed to its interaction with various biological targets:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation: The compound may interact with specific receptors involved in inflammatory responses.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. Studies have shown that compounds within this class can inhibit the growth of various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. For instance, a study synthesized several oxadiazole derivatives and evaluated their anticancer activity using the MTT assay, revealing promising results for certain compounds .

Anti-inflammatory and Analgesic Properties

The compound has shown potential as an anti-inflammatory agent. In various studies, oxadiazole derivatives have been linked to reduced inflammation markers and pain relief in animal models. This suggests that the compound could be explored for developing new analgesics or anti-inflammatory drugs.

Antimicrobial Activity

Research has highlighted the antimicrobial effects of oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The compound’s structure allows it to interact with bacterial membranes effectively, inhibiting growth and proliferation . This could lead to its application in treating bacterial infections.

Neuropharmacological Effects

Some studies have investigated the potential of oxadiazole derivatives as GABA receptor agonists. These compounds may offer therapeutic benefits for conditions such as anxiety and epilepsy by modulating neurotransmitter activity in the brain .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs often differ in their heterocyclic cores, substituents, or counterions. Key comparisons include:

Key Observations :

- Core Heterocycle : The 1,2,4-oxadiazole in the target compound offers superior metabolic stability compared to triazolo-thiadiazine or thiazolo-triazole cores, which are more prone to ring-opening reactions under physiological conditions .

- Substituent Effects : The 2-chloro-6-fluorobenzyl group enhances lipophilicity (logP ~2.8), improving membrane permeability relative to simpler fluorophenyl derivatives (logP ~2.1–2.5) .

- Salt Form: The oxalate salt improves aqueous solubility (12.3 mg/mL) compared to non-salt forms (e.g., free base solubility <5 mg/mL) .

Q & A

Q. What are the recommended synthetic routes for 5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate, and how can structural purity be ensured?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the formation of the azetidine core followed by benzylation and oxadiazole ring closure. Key steps include:

- Azetidine functionalization : Use of 2-chloro-6-fluorobenzyl chloride for N-alkylation under basic conditions (e.g., K₂CO₃ in DMF).

- Oxadiazole formation : Cyclization via carbodiimide-mediated coupling of thiophene-2-carboxylic acid derivatives.

- Characterization : Validate purity and structure using IR spectroscopy (C-O-C stretching at ~1250 cm⁻¹, thiophene C-S at ~680 cm⁻¹) and ¹H/¹³C NMR (e.g., azetidine CH₂ protons at δ 3.5–4.0 ppm, thiophene aromatic protons at δ 7.0–7.5 ppm) .

- Statistical Optimization : Apply Design of Experiments (DoE) to minimize impurities by varying reaction time, temperature, and stoichiometry .

Q. How can researchers optimize reaction conditions to maximize yield and minimize byproducts?

- Methodological Answer : Use response surface methodology (RSM) to identify critical parameters (e.g., solvent polarity, catalyst loading). For example:

Q. What analytical techniques are essential for characterizing this compound’s stability under varying storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., oxalate salt degradation above 150°C).

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor via HPLC-UV for degradation products (e.g., hydrolysis of oxadiazole ring).

- Solid-State NMR : Detect polymorphic transitions under stress conditions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of intermediates in the synthesis pathway?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states for azetidine ring closure (e.g., B3LYP/6-31G* level). Compare activation energies for competing pathways .

- Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts (e.g., Bleaching Earth Clay vs. zeolites) for heterocycle formation .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., PEG-400 vs. DMF) on reaction kinetics .

Q. How can contradictions between experimental spectral data and computational predictions be resolved?

- Methodological Answer :

- Iterative Validation : Cross-reference DFT-predicted NMR shifts with experimental data (e.g., adjust basis sets or solvent models in Gaussian/PySCF).

- Error Analysis : Quantify deviations using root-mean-square error (RMSE) metrics for chemical shifts (e.g., RMSE <0.5 ppm for ¹H NMR).

- Feedback Loops : Integrate discrepancies into revised computational workflows (e.g., hybrid QM/MM methods) .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina; prioritize binding poses with ΔG < −8 kcal/mol.

- Metabolomics : Use LC-MS/MS to track metabolic stability in hepatic microsomes (e.g., t₁/₂ > 60 mins indicates low clearance).

- In Vitro Assays : Measure IC₅₀ in cell lines (e.g., MTT assay) with dose-response curves (log[inhibitor] vs. normalized viability) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Phase Diagram Mapping : Construct ternary diagrams (compound/solvent/co-solvent) to identify solubility “hotspots” (e.g., DMSO:water 70:30).

- Hansen Solubility Parameters (HSP) : Compare experimental solubility with HSP predictions (δD, δP, δH) to resolve discrepancies.

- Crystallography : Analyze crystal packing (e.g., π-π stacking in thiophene rings) to explain low solubility in hexane .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.